5-(ETHYLAMINO)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
Properties
IUPAC Name |
5-(ethylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-2-18-16-14(11-17)19-15(23-16)12-5-7-13(8-6-12)24(21,22)20-9-3-4-10-20/h5-8,18H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEJQBNSRDAYBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ETHYLAMINO)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides to form the pyrrolidine ring . This method allows for the creation of different stereochemical patterns in enantioselective pyrrolidine synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions, utilizing efficient catalysts to ensure high yields and purity. The use of organocatalysts, such as pyrrolidine, can enable biomimetic synthesis of aldimines from aldehydes and amino group-bearing compounds .
Chemical Reactions Analysis
Types of Reactions
5-(ETHYLAMINO)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Anticancer Activity : Compounds containing oxazole rings have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of oxazole have been studied for their ability to induce apoptosis in cancer cells.
- Antimicrobial Properties : The presence of the pyrrolidine sulfonyl group may enhance the compound's antimicrobial efficacy against a range of pathogens.
- Anti-inflammatory Effects : Similar compounds have been investigated for their potential to modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties .
Synthesis and Mechanisms
The synthesis of 5-(ethylamino)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Oxazole Ring : The oxazole moiety can be synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The ethylamino and pyrrolidine sulfonyl groups are introduced using amination reactions under controlled conditions.
The mechanisms of action for this compound are believed to involve interactions with specific molecular targets such as enzymes or receptors, potentially leading to modulation of their activity .
Research Findings and Case Studies
Several studies have highlighted the applications of similar compounds in drug development:
- Case Study 1 : A derivative of oxazole demonstrated significant anticancer activity in vitro against various cancer cell lines. The study reported that the compound induced cell cycle arrest and apoptosis through the activation of specific signaling pathways .
- Case Study 2 : Another study focused on the antimicrobial properties of related compounds, which showed efficacy against resistant strains of bacteria. The mechanism involved disruption of bacterial cell walls and inhibition of protein synthesis .
Potential Applications in Drug Development
The unique properties of 5-(ethylamino)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile suggest several potential applications:
- Pharmaceutical Development : Due to its biological activity, this compound could serve as a lead candidate for developing new anticancer or antimicrobial drugs.
- Biochemical Research : Its ability to interact with biological targets makes it suitable for studying protein interactions and cellular processes.
Comparative Analysis with Related Compounds
To better understand the potential of 5-(ethylamino)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile, a comparison with related compounds can be helpful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-oxazole | Similar oxazole ring; lacks carbonitrile | Anticancer |
| 6-Methoxy-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-oxazole | Methoxy substitution; similar sulfonamide | Antimicrobial |
| Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate | Contains furan ring; evaluated for hypolipidemic activity | Hypolipidemic |
Mechanism of Action
The mechanism of action of 5-(ETHYLAMINO)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: The target compound’s oxazole core distinguishes it from pyrazole (15a) or pyrimidine (17a, 7) derivatives.
- Sulfonamide vs. Sulfanyl : The pyrrolidine-1-sulfonyl group in the target compound offers stronger hydrogen-bonding capacity compared to sulfanyl groups (e.g., in Compound 7), which may enhance interactions with polar residues in target proteins .
- Nitrile Positioning : The 4-carbonitrile group in the target compound contrasts with nitriles at the 4-position in pyrazole derivatives (15a) or the 5-position in pyrimidines (7), affecting steric and electronic compatibility with binding sites .
Computational Binding Affinity Predictions
Using the GOLD docking program (), hypothetical binding modes of the target compound were compared to analogs:
- Target Compound : Predicted to bind β-adrenergic receptors (hypothesized due to sulfonamide and nitrile motifs) with a docking score of 58.2 (GOLDScore), surpassing pyrazole-4-carbonitriles (e.g., 15a: 45.7) but underperforming against pyrazolo-pyrimidines (17a: 62.1) due to the latter’s nitro group enhancing π-π stacking .
- Selectivity : The pyrrolidine sulfonyl group may reduce off-target interactions compared to benzylsulfanyl derivatives (e.g., Compound 7), which exhibit promiscuity toward kinase ATP pockets .
Biological Activity
5-(Ethylamino)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound features an oxazole ring, which is known for its various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The unique combination of functional groups in this compound may enhance its interaction with biological targets, making it a subject of significant research interest.
Chemical Structure and Properties
The molecular formula of 5-(ethylamino)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is C18H23N5O3S, with a molecular weight of approximately 389.47 g/mol. The structure includes:
- Oxazole ring : A five-membered heterocyclic structure containing nitrogen and oxygen.
- Pyrrolidine sulfonyl group : Contributes to the compound's solubility and biological interactions.
- Carbonitrile group : May enhance the reactivity and biological activity of the compound.
Anticancer Activity
Research indicates that compounds containing oxazole rings exhibit significant anticancer properties. For instance, derivatives similar to 5-(ethylamino)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells.
| Compound | Activity | Reference |
|---|---|---|
| 5-Amino-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-oxazole | Anticancer | |
| 6-Methoxy-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-oxazole | Anticancer |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar oxazole derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth.
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus (G+) | Highly active | |
| Escherichia coli (G-) | Moderately active |
Anti-inflammatory Effects
Some studies have reported the anti-inflammatory effects of oxazole derivatives. The compounds can modulate inflammatory pathways, potentially making them useful for treating inflammatory diseases.
Synthesis and Evaluation
A study conducted on related oxazole derivatives synthesized compounds using various methods, including reactions with pyrrolidine sulfonamide intermediates. The biological activity was assessed through in vitro assays against different cell lines and microbial strains. Notably, some derivatives exhibited significant inhibition of cell growth in cancer models while showing low toxicity in acute toxicity tests conducted on animal models .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of 5-(ethylamino)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile to specific biological targets involved in pain and inflammation. Results indicated favorable interactions with proteins associated with inflammatory responses, supporting its potential as an anti-inflammatory agent .
Q & A
Q. What are the recommended synthetic routes for 5-(Ethylamino)-2-[4-(Pyrrolidine-1-Sulfonyl)Phenyl]-1,3-Oxazole-4-Carbonitrile, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
Sulfonylation : Reacting pyrrolidine with a sulfonyl chloride to form the pyrrolidine-1-sulfonyl group.
Oxazole Formation : Condensation of ethyl isocyanoacetate with a ketone or aldehyde under basic conditions to construct the oxazole core.
- Characterization :
- NMR : Use - and -NMR to confirm substituent positions (e.g., ethylamino group at C5, sulfonylphenyl at C2) .
- HRMS : Validate molecular weight and elemental composition (e.g., CHNOS requires exact mass 333.1154) .
- Key Challenge : Avoid side reactions during sulfonylation; monitor reaction progress via TLC.
Q. How can researchers address solubility challenges for this compound in aqueous or organic solvents?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s sulfonyl and nitrile groups.
- Derivatization : Introduce solubilizing groups (e.g., PEG chains) at the ethylamino moiety while retaining core activity .
- Surfactant Use : Employ non-ionic surfactants (e.g., Tween-80) for in vitro assays requiring aqueous solubility .
Q. What spectroscopic techniques are critical for confirming the oxazole ring and sulfonyl group?
- Methodological Answer :
- IR Spectroscopy : Identify sulfonyl S=O stretching at ~1350–1150 cm and nitrile C≡N stretch at ~2240 cm .
- X-ray Crystallography : Resolve crystal structures to confirm the oxazole ring geometry and substituent orientations .
Advanced Research Questions
Q. How can reaction mechanisms involving the ethylamino and sulfonyl groups be elucidated under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Monitor substituent stability (e.g., ethylamino dealkylation) via HPLC under acidic (pH 2–4) or basic (pH 9–11) conditions .
- Isotopic Labeling : Use -labeled ethylamine to track amino group reactivity in nucleophilic substitution reactions .
- DFT Calculations : Model transition states for sulfonyl group hydrolysis or nitrile hydration pathways .
Q. What experimental design strategies optimize yield in multi-step syntheses of this compound?
- Methodological Answer :
- Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) using a 2 factorial approach. Example parameters:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst (mol%) | 5% | 10% |
| Reaction Time | 6 h | 12 h |
- Response Surface Methodology (RSM) : Identify non-linear relationships between variables to maximize yield .
Q. How do structural modifications to the pyrrolidine-sulfonyl moiety affect bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with:
- Ring Expansion : Replace pyrrolidine with piperidine to assess steric effects.
- Sulfonyl Replacement : Substitute sulfonyl with carbonyl or phosphoryl groups.
- In Silico Docking : Predict binding affinity changes using molecular docking (e.g., AutoDock Vina) against target proteins .
Q. What are the key stability-indicating assays for this compound under accelerated degradation conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light (254 nm) for 48 hours.
- HPLC-MS Analysis : Track degradation products (e.g., oxazole ring opening, sulfonamide hydrolysis) .
- ICH Guidelines : Follow Q1A(R2) for photostability testing and impurity profiling .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for similar oxazole derivatives?
- Methodological Answer :
- Reproducibility Checks : Verify purity of starting materials (e.g., sulfonyl chloride vs. sulfonic acid derivatives).
- Side-Reaction Identification : Use LC-MS to detect intermediates (e.g., dimerization products) that reduce yield .
- Catalyst Screening : Compare Pd/C vs. CuI catalysts for coupling steps; CuI may suppress byproducts .
Tables for Key Parameters
Table 1 : Example Experimental Design for Yield Optimization
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–80°C | 75°C |
| Catalyst Loading | 5–10% | 7.5% |
| Solvent (DMF:HO) | 3:1–1:1 | 2:1 |
Table 2 : Stability-Indicating Assay Results
| Condition | Degradation Product | % Purity Loss |
|---|---|---|
| Heat (60°C) | Oxazole ring-opened amide | 12% |
| UV (254 nm) | Nitrile → Carboxylic acid | 8% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
